molecular formula C6H9N3O3 B8377369 1-Ethyl-2-hydroxymethyl-5-nitroimidazole

1-Ethyl-2-hydroxymethyl-5-nitroimidazole

Cat. No. B8377369
M. Wt: 171.15 g/mol
InChI Key: NCYXNZNYAMKNKV-UHFFFAOYSA-N
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Patent
US04010176

Procedure details

When 1-ethyl-5-nitroimidazole, 1-propyl-5-nitroimidazole, 1-n-butyl-5-nitroimidazole, and 4(5)-nitroimidazole are used in the above reaction, respectively, the following compounds are prepared: 1-ethyl-2-hydroxymethyl-5-nitroimidazole; 1-propyl-2-hydroxymethyl-5-nitroimidazole; 1-n-butyl-2-hydroxymethyl-5-nitroimidazole; and 2-hydroxymethyl-5-nitroimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-propyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4(5)-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-propyl-2-hydroxymethyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-n-butyl-2-hydroxymethyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N1C([N+]([O-])=O)=CN=C1)C.C(N1C([N+]([O-])=O)=CN=C1)CC.C(N1C([N+]([O-])=O)=CN=C1)CCC.[CH2:34]([N:36]1[C:40]([N+:41]([O-:43])=[O:42])=[CH:39][N:38]=[C:37]1[CH2:44][OH:45])C.C(N1C([N+]([O-])=O)=CN=C1CO)CC.C(N1C([N+]([O-])=O)=CN=C1CO)CCC.OCC1NC([N+]([O-])=O)=CN=1>>[CH3:34][N:36]1[C:40]([N+:41]([O-:43])=[O:42])=[CH:39][N:38]=[C:37]1[CH2:44][OH:45]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=NC=C1[N+](=O)[O-]
Name
1-propyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C=NC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C=NC=C1[N+](=O)[O-]
Name
4(5)-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=NC=C1[N+](=O)[O-])CO
Step Three
Name
1-propyl-2-hydroxymethyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(=NC=C1[N+](=O)[O-])CO
Step Four
Name
1-n-butyl-2-hydroxymethyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(=NC=C1[N+](=O)[O-])CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1NC(=CN1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, the following compounds are prepared

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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